Ozanimod hcl -

Ozanimod hcl

Catalog Number: EVT-15422289
CAS Number:
Molecular Formula: C23H25ClN4O3
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ozanimod hydrochloride is classified as a new molecular entity and falls under the category of immunosuppressive drugs. It functions by modulating immune responses, particularly in autoimmune conditions like multiple sclerosis. The compound was developed to selectively target sphingosine-1-phosphate receptors, which play a significant role in lymphocyte trafficking and immune system regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of ozanimod hydrochloride involves several intricate steps that can be broadly categorized into the preparation of key fragments and the formation of the final compound.

  1. Fragment Preparation: The synthesis begins with the protection of specific functional groups in the eastern fragment, followed by the formation of an oxadiazole ring through coupling reactions between the eastern and western fragments .
  2. Key Reaction Steps:
    • Formation of Eastern Fragment: A cyclic ketal is formed and subsequently treated with hydroxylamine hydrochloride to yield the eastern fragment.
    • Oxadiazole Ring Formation: The western fragment is activated and coupled with the eastern fragment to form an oxadiazole intermediate.
    • Final Steps: The intermediate undergoes deprotection and reduction processes, ultimately leading to ozanimod hydrochloride through salt formation with methanolic hydrochloric acid .

This multi-step process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ozanimod hydrochloride features a complex arrangement that includes:

  • A 1,2,4-oxadiazole ring.
  • A benzonitrile moiety.
  • A propan-2-yloxy side chain.

The structural formula can be represented as follows:

  • IUPAC Name: 5-{3-[(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl}-2-(propan-2-yloxy)benzonitrile hydrochloride .

The compound exists predominantly in its (S) configuration with an enantiomeric purity exceeding 99% .

Chemical Reactions Analysis

Reactions and Technical Details

Ozanimod hydrochloride participates in various chemical reactions typical for pharmaceutical compounds:

  • Deprotection Reactions: These reactions are essential during synthesis to remove protective groups introduced during fragment preparation.
  • Salt Formation: The final product is obtained through the reaction with hydrochloric acid, resulting in the formation of ozanimod hydrochloride from its base form.

These reactions are critical for achieving the desired pharmacological properties and ensuring stability in pharmaceutical formulations.

Mechanism of Action

Process and Data

Ozanimod acts primarily through selective agonism of sphingosine-1-phosphate receptors 1 and 5. This mechanism leads to:

  • Inhibition of lymphocyte egress from lymphoid tissues, reducing their circulation in peripheral blood.
  • Modulation of immune responses, which is beneficial in treating autoimmune diseases such as multiple sclerosis.

The pharmacokinetics of ozanimod indicate a half-life of approximately 19 hours, allowing for once-daily dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Melting Point: Approximately 240°C .

Chemical Properties

  • Solubility: Poorly soluble in water at neutral pH but more soluble in acidic conditions (pH <5). Solubility in ethanol and methanol is also noted at 1.43 mg/mL and 2.41 mg/mL respectively .
  • Partition Coefficient: LogP value is 3.28, indicating moderate lipophilicity which influences its absorption characteristics.

These properties are significant for formulation development and therapeutic efficacy.

Applications

Scientific Uses

Ozanimod hydrochloride has been extensively studied for its applications in treating autoimmune diseases. Its primary uses include:

  • Multiple Sclerosis Treatment: It reduces relapses by modulating immune system activity.
  • Ulcerative Colitis Management: It helps control inflammation associated with this chronic condition.

Research continues into its potential use for other autoimmune disorders due to its immunomodulatory effects .

Synthesis and Manufacturing Processes of Ozanimod Hydrochloride

Synthetic Route Design and Optimization Strategies

Ozanimod hydrochloride’s synthesis employs a convergent strategy, integrating chiral indane and benzonitrile-oxadiazole fragments. The design prioritizes stereocontrol, catalytic efficiency, and scalability, leveraging modern retrosynthetic algorithms like the triple-transformer loop (TTL) to identify optimal disconnections from commercial building blocks [5].

Key Intermediates in Eastern and Western Fragment Preparation

The eastern fragment, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS 1306763-57-4), is synthesized via enantioselective routes:

  • Biocatalytic resolution: Lipase B from Candida antarctica (CAL-B) achieves >99% enantiomeric excess (ee) by acylating racemic 1-aminoindane-4-carbonitrile with vinyl acetate in methyl tert-butyl ether [8].
  • Catalytic asymmetric hydrogenation: Chiral ruthenium catalysts reduce prochiral imines (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile) under hydrogen pressure (50–100 psi), yielding the (S)-amine in 97% ee [7].

The western fragment, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isopropoxybenzonitrile, is prepared through:

  • O-alkylation of 5-bromo-2-hydroxybenzonitrile with isopropyl bromide, followed by Miyaura borylation using palladium catalysts [6].

Table 1: Critical Intermediates for Ozanimod Synthesis

IntermediateCAS NumberRoleKey Synthetic Method
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride1306763-57-4Eastern fragmentBiocatalytic resolution [8] [9]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isopropoxybenzonitrileN/AWestern fragmentMiyaura borylation [6]
3-((1S)-1-Amino-2,3-dihydro-1H-inden-4-yl)-5-(3-cyanophenyl)-1,2,4-oxadiazoleN/AOxadiazole precursorCyclization of amidoxime [2]

Oxadiazole Ring Formation: Coupling Methodologies and Catalytic Systems

The oxadiazole core is constructed via cyclocondensation between the eastern amine’s acyl derivative and the western amidoxime:

  • TBAF-mediated cyclization: O-Acyl amidoximes undergo ring closure using tetrabutylammonium fluoride (TBAF) in THF at ambient temperature, achieving 85–92% yields without thermal degradation [2].
  • One-pot coupling: Amidoximes react with carboxylate derivatives in dimethyl sulfoxide (DMSO) with inorganic bases (e.g., K₂CO₃), enabling direct oxadiazole formation at 25°C [2].

Optimization focuses on minimizing epimerization and byproducts:

  • Catalytic systems like Pd(OAc)₂/XPhos facilitate Suzuki coupling between halogenated oxadiazoles and boronic esters, preserving stereointegrity [6].

Stereoselective Reduction Techniques for Enantiomeric Control

Chiral purity of the indane amine is maintained through:

  • Enzymatic dynamic kinetic resolution (eDKR): Combined racemization catalysts (e.g., yttrium complexes) and lipases convert racemic amines to enantiopure acetamides (>98% ee) [8].
  • Transfer hydrogenation: Asymmetric reduction of imines using HCO₂H/Et₃N and chiral catalysts (e.g., Ru-(S,S)-TsDPEN) achieves 96% ee [7].

Industrial-Scale Production Challenges and Solutions

Solvent Selection and Reaction Efficiency in Multi-Step Synthesis

Solvent choices impact yields, purification, and environmental footprint:

  • Polar aprotic solvents (DMF, acetonitrile) facilitate oxadiazole coupling but complicate removal due to high boiling points [3].
  • Greener alternatives: Ethyl acetate/isopropanol mixtures enable efficient crystallizations while reducing toxicity [6].

Table 2: Solvent Optimization in Industrial Processes

Reaction StepSolvent SystemTemperature (°C)Yield ImprovementRationale
Oxadiazole cyclizationTHF (TBAF) vs. DMSO (K₂CO₃)2592% vs. 88%Lower epimerization in THF [2]
Final salt formationEtOAc/IPA (4:1)0–595% purityOptimal HCl salt crystallization [6]
DebenzylationToluene/ethanol (3:1)8090% recoveryEfficient catalyst recycling [7]

Process enhancements include:

  • Solvent recycling: Distillation reclaims >80% of THF and toluene, cutting costs [3].
  • Continuous flow systems: Microreactors for high-temperature steps (e.g., amidoxime formation) improve safety and throughput [5].

Purification Protocols for High-Yield Isolation of Ozanimod HCl

Crystallization dominates purification:

  • Acid-base swing isolation: Crude ozanimod freebase dissolved in ethanol is treated with HCl/IPA to precipitate the hydrochloride salt (99.5% HPLC purity) [6].
  • Impurity control: Residual palladium (<5 ppm) is removed via activated carbon filtration, while diastereomeric salts (e.g., with dibenzoyl-D-tartaric acid) purge R-enantiomers [7].

Patent Analysis of Manufacturing Innovations

Comparative Evaluation of Protected Group Strategies in Patented Syntheses

Protecting groups (PGs) balance stability and deprotection efficiency:

  • Silyl ethers (TBS, TIPS): Used for alcohol protection in early routes but require harsh fluoride deprotection, risking oxadiazole degradation [6].
  • Alkoxyalkyl ethers (THP, MOM): Acid-labile PGs enable mild removal (e.g., p-TsOH in methanol) but may form stable byproducts [3].

Table 3: Protected Group Strategies in Ozanimod Patents

PatentProtecting GroupDeprotection ConditionsYieldAdvantage
WO2018215807A1Tetrahydropyranyl (THP)HCl (aq.)/MeOH, 25°C93%Mild acid sensitivity [3]
US20200087269A1tert-Butyldimethylsilyl (TBS)TBAF/THF, 25°C87%Compatibility with TBAF cyclization [6]
WO2019058290A1Benzyl (Bn)Pd/C, H₂, EtOAc90%Chemoselective hydrogenation [7]

Intellectual Property Landscapes for Process-Related Innovations

Key patents focus on stereoselectivity and step reduction:

  • Celgene’s WO2019058290A1: Claims enzymatic resolution of 1-aminoindane-4-carbonitrile, bypassing chiral chromatography [7].
  • Receptos’ WO2018215807A1: Covers one-pot deprotection-cyclization using TBAF, eliminating intermediate isolation [3].

Freedom-to-operate analyses reveal:

  • Dominated by Bristol Myers Squibb (post-Celgene acquisition), with exclusivity until 2035 for crystalline ozanimod HCl forms [1] [6].

Compound Names Mentioned:

  • Ozanimod hydrochloride
  • (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isopropoxybenzonitrile
  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
  • 3-((1S)-1-Amino-2,3-dihydro-1H-inden-4-yl)-5-(3-cyanophenyl)-1,2,4-oxadiazole

Properties

Product Name

Ozanimod hcl

IUPAC Name

5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H

InChI Key

HAOOCAKHSFYDBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.